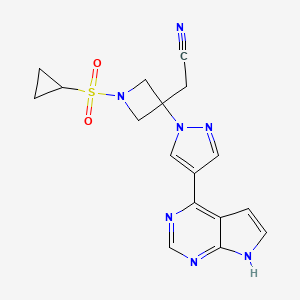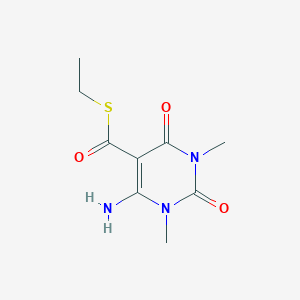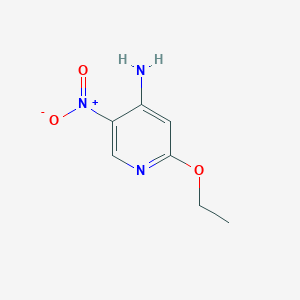
3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione
Übersicht
Beschreibung
3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione, also known as CPEF, is a chemical compound that has been of interest to scientific researchers due to its unique structure and potential applications. CPEF belongs to the class of compounds known as furanones, which are known to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of various biological processes. Specifically, 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of monoamine oxidase, 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione has also been shown to exhibit antioxidant and anti-inflammatory properties. Furthermore, 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione has been shown to have a neuroprotective effect, which may be due to its ability to regulate the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione in lab experiments is its unique structure, which allows for the exploration of its potential applications in various fields. However, one of the limitations of using 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione is its low yield, which can make it difficult to obtain sufficient quantities for certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione. One potential direction is the exploration of its potential applications in the field of organic electronics. Another direction is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more efficient synthesis methods for 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione could lead to its broader use in various scientific studies.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione is in the field of organic electronics. 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione has been shown to exhibit excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as field-effect transistors and organic solar cells.
Eigenschaften
IUPAC Name |
3-chloro-4-(1-phenylethyl)furan-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-7(8-5-3-2-4-6-8)9-10(13)12(15)16-11(9)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBDWQXEGOKFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=O)OC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



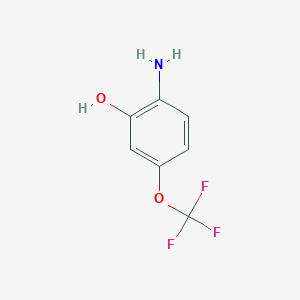
![2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole](/img/structure/B3319787.png)
![Thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B3319791.png)
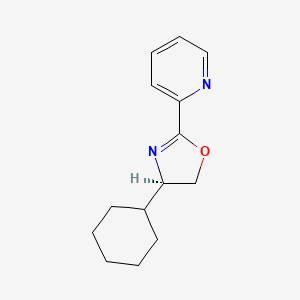
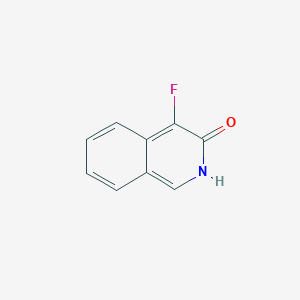

![6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3319810.png)

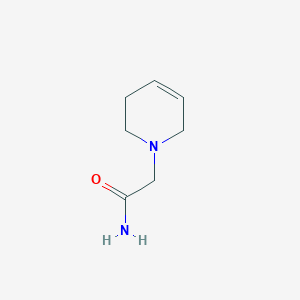
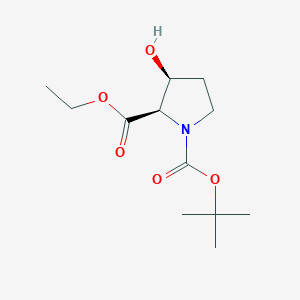
![7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3319841.png)
